molecular formula C8H8F3NO B13043547 (6-Methyl-3-(trifluoromethyl)pyridin-2-YL)methanol

(6-Methyl-3-(trifluoromethyl)pyridin-2-YL)methanol

Cat. No.: B13043547
M. Wt: 191.15 g/mol
InChI Key: JYCMGNXYYVXEOV-UHFFFAOYSA-N
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Description

(6-Methyl-3-(trifluoromethyl)pyridin-2-YL)methanol is an organic compound with the molecular formula C7H6F3NO It is characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further substituted with a methyl group and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Methyl-3-(trifluoromethyl)pyridin-2-YL)methanol typically involves the reaction of 6-trifluoromethylpyridine with methanethiol. The process begins with the reaction of 6-trifluoromethylpyridine with potassium carbonate to form the corresponding trifluoromethylpyridine-3-phenolate. This intermediate is then subjected to a transesterification reaction with methyl mercaptan to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(6-Methyl-3-(trifluoromethyl)pyridin-2-YL)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include:

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Alcohols and amines.

    Substitution: Various substituted pyridine derivatives.

Mechanism of Action

The mechanism of action of (6-Methyl-3-(trifluoromethyl)pyridin-2-YL)methanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The hydroxymethyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6-Methyl-3-(trifluoromethyl)pyridin-2-YL)methanol is unique due to the presence of both a trifluoromethyl group and a hydroxymethyl group on the pyridine ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H8F3NO

Molecular Weight

191.15 g/mol

IUPAC Name

[6-methyl-3-(trifluoromethyl)pyridin-2-yl]methanol

InChI

InChI=1S/C8H8F3NO/c1-5-2-3-6(8(9,10)11)7(4-13)12-5/h2-3,13H,4H2,1H3

InChI Key

JYCMGNXYYVXEOV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C=C1)C(F)(F)F)CO

Origin of Product

United States

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